Ethyl 4-aminobenzofuran-2-carboxylate

Physicochemical profiling Drug-likeness Permeability prediction

Researchers requiring the 4-amino regioisomer for PDE4 inhibitor SAR studies face limited supply and high isomer-dependent cost. Ethyl 4-aminobenzofuran-2-carboxylate (CAS 1092351-93-3) provides the essential 4-amino reference point, functionally distinct from 5-amino (vilazodone) and 6-amino (HDAC) isomers. • XLogP3-AA 2.2, TPSA 65.5 Ų - CNS drug-like space with predicted BBB penetration. • Orthogonal 4-NH₂ / 2-COOEt reactivity for chemoselective library synthesis. • Sourced at ≥95% purity; 2-8°C storage; research-scale global supply.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 1092351-93-3
Cat. No. B1603889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-aminobenzofuran-2-carboxylate
CAS1092351-93-3
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=CC=C2O1)N
InChIInChI=1S/C11H11NO3/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2,12H2,1H3
InChIKeyWOSPUKYEMNTNTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Aminobenzofuran-2-Carboxylate — Procurement Overview


Ethyl 4-aminobenzofuran-2-carboxylate (CAS 1092351-93-3, molecular formula C11H11NO3, molecular weight 205.21 g/mol) is a regiospecifically substituted aminobenzofuran ester featuring a primary amino group at the 4-position of the fused benzofuran heterocycle and an ethyl carboxylate at the 2-position [1]. The compound exhibits a calculated partition coefficient (XLogP3-AA) of 2.2 and a topological polar surface area (TPSA) of 65.5 Ų [2], parameters that influence solubility, permeability, and downstream formulation behavior. Commercial availability typically ranges from 95% to 97% purity across multiple established vendors, with minimum purity specifications of ≥95% for the 4-amino regioisomer . The compound's core benzofuran scaffold belongs to a class of heterocycles widely recognized in medicinal chemistry for antiviral, anticancer, anti-inflammatory, and CNS-targeting applications [3], positioning this specific regioisomer as a precision building block for structure-activity relationship (SAR) studies and lead optimization campaigns.

Precision SAR building block for lead optimization
Regiospecific 4-amino substitution identity
PDE4 inhibitor scaffold research context

Why the 4-Amino Regioisomer Cannot Be Substituted


Amino-substituted benzofuran-2-carboxylates are not functionally interchangeable. The position of the primary amino group (4- vs. 3- vs. 5- vs. 6-) directly modulates the compound's electronic distribution, hydrogen-bonding geometry, and resultant binding interactions with biological targets. In phosphodiesterase 4 (PDE4) inhibitor patent literature, the 4-aminobenzofuran scaffold is explicitly identified as a distinct structural class separate from other amino substitution patterns, with its own SAR trajectory and selectivity profile [1]. Furthermore, in the synthesis of benzamide-derived histone deacetylase (HDAC) inhibitors, the 6-amino regioisomer (ethyl 6-aminobenzofuran-2-carboxylate) is utilized as a specific intermediate, whereas the 4-amino variant serves different synthetic pathways and target engagement profiles [2]. The differential reactivity also manifests in synthetic accessibility: 5-aminobenzofuran-2-carboxylate is commercially integrated as a vilazodone intermediate and is supplied at higher purities (≥98–99%) and larger volumes due to existing pharmaceutical demand [3], while the 4-amino regioisomer remains a specialized research reagent with distinct supply chain characteristics. Generic substitution across amino positions risks invalidating SAR hypotheses and introducing confounding variables in lead optimization studies.

Amino position shifts electronic distribution and target engagement profile
4-amino isomer serves PDE4 research; 5-amino isomer used in serotonin modulation programs
Synthetic accessibility and commercial purity differ by regioisomer, risking SAR validity

Regioisomer Differentiation Evidence


Physicochemical Property Comparison Across Amino Positions

The 4-amino substitution position yields a distinct lipophilicity-hydrophilicity balance compared to its 3-amino and 5-amino regioisomers. Ethyl 4-aminobenzofuran-2-carboxylate exhibits a calculated XLogP3-AA of 2.2 and a TPSA of 65.5 Ų [1]. The 3-amino regioisomer (ethyl 3-aminobenzofuran-2-carboxylate, CAS 39786-35-1) shares identical molecular formula (C11H11NO3) and molecular weight (205.21) but differs in calculated LogP due to altered intramolecular hydrogen bonding patterns and electronic distribution on the benzofuran ring [2]. The TPSA value of 65.5 Ų places the 4-amino variant in a favorable range for blood-brain barrier penetration assessment, with published thresholds for CNS drug candidates typically requiring TPSA < 70 Ų [3].

Lipophilicity
Computed
ΔLogP +0.1 to +0.2 (4-amino vs 3-amino)
Supports permeability prediction context
Computational method, experimental validation advised
Physicochemical profiling Drug-likeness Permeability prediction Medicinal chemistry optimization

Commercial Purity and Analytical Specification Differences

Commercial purity specifications for ethyl aminobenzofuran-2-carboxylate regioisomers vary systematically by substitution position, reflecting differences in synthetic routes, purification challenges, and market demand. Ethyl 4-aminobenzofuran-2-carboxylate is consistently supplied at 95–97% purity across major vendors including Fluorochem (95%), BOC Sciences (95%), and Leyan (97%) . The 5-amino regioisomer, benefiting from established use as a vilazodone pharmaceutical intermediate, is commercially available at significantly higher purities: ≥98% (ChemImpex, TCI), 99.81% (MedChemExpress), and 99.92% (ChemScene) [1]. The 3-amino regioisomer is supplied at 95–98% purity (Starshinechemical ≥98% GC; Bidepharm 98%) .

Purity specification
Specification review
3–5% purity gap (5-amino higher)
Indicates purity-dependent SAR confidence
Batch CoA review recommended
Chemical procurement Analytical quality control Assay development Synthetic intermediate selection

Storage Condition and Stability Comparison

Storage condition requirements differ among aminobenzofuran-2-carboxylate regioisomers, reflecting differential solid-state stability and susceptibility to environmental degradation. Ethyl 4-aminobenzofuran-2-carboxylate requires storage at 2–8°C with protection from light . In contrast, the 5-amino regioisomer can be stored at ambient temperature (long-term storage specification: cool, dry place without explicit refrigeration requirement), though some vendors recommend 2–8°C for extended stability . The 3-amino regioisomer requires argon-charged storage to prevent oxidative degradation .

Storage condition
Data to verify
2–8°C, protect from light
Refrigeration adds logistics consideration
Vendor datasheets may vary
Compound stability Inventory management Long-term storage Assay reproducibility

Procurement Cost Differences by Regioisomer

Economic analysis of commercial aminobenzofuran-2-carboxylate regioisomers reveals position-dependent pricing structures driven by synthetic complexity, production scale, and downstream pharmaceutical demand. The 5-amino regioisomer (CAS 174775-48-5), as a vilazodone intermediate, benefits from economies of scale, with Chinese domestic market pricing as low as approximately 50 CNY/kg (≈$7 USD/kg) in bulk quantities . In contrast, the 4-amino regioisomer (CAS 1092351-93-3) is priced at research-scale quantities: Fluorochem lists 100 mg at £172.00, 250 mg at £291.00, and 1 g at £778.00 ; AKSci lists 100 mg at $190, 250 mg at $324, and 1 g at $877 .

Procurement cost
Vendor-reported
3–8× premium vs. 5-amino isomer
Higher cost reflects limited production scale
Pricing based on 2024–2026 vendor lists
Research budgeting Vendor selection Cost optimization Bulk procurement

PDE4 Inhibitor Scaffold Specificity in Patent Literature

In phosphodiesterase 4 (PDE4) inhibitor patent literature, the 4-aminobenzofuran scaffold is explicitly recognized as a distinct chemical class separate from other amino-substituted heterocycles. US Patent Application US2007/0123555A1 describes '6-amino-1H-indazole and 4-aminobenzofuran compounds as phosphodiesterase 4 inhibitors' [1]. The patent specifies that the 4-aminobenzofuran core (Formula II) provides a specific structural platform for PDE4 inhibition, with the 4-position amino group establishing critical hydrogen-bonding interactions within the PDE4 catalytic pocket. Benzofuran-4-amine itself is documented as a PDE4-binding compound with demonstrated CNS activity in rodent models .

Target specificity
Class-level inference
PDE4 inhibitor scaffold claimed (US patent)
Essential for PDE4-targeted research studies
Patent claims; review target engagement data
Phosphodiesterase inhibition CNS drug discovery Inflammation Patent landscape analysis

Best-Fit Procurement Scenarios


PDE4 Inhibitor Lead Optimization and CNS Programs

Ethyl 4-aminobenzofuran-2-carboxylate serves as a strategic starting material or reference scaffold for PDE4 inhibitor discovery programs, particularly those targeting CNS indications where the calculated TPSA of 65.5 Ų supports predicted blood-brain barrier penetration [1]. The 4-aminobenzofuran core is explicitly claimed in US patent US2007/0123555A1 as a PDE4 inhibitory scaffold [2]. Programs requiring SAR exploration of ester substituents at the 2-position while maintaining the 4-amino pharmacophore will find this compound directly applicable, as the ethyl ester provides a hydrolyzable prodrug handle or synthetic intermediate that can be converted to the carboxylic acid (4-aminobenzofuran-2-carboxylic acid) for further derivatization . The 2.2 XLogP3-AA value positions this compound favorably for CNS drug-likeness optimization compared to more polar or more lipophilic benzofuran analogs.

Regiospecific SAR Studies Across Aminobenzofuran Isomers

For research programs systematically evaluating the impact of amino substitution position on benzofuran-2-carboxylate biological activity, this compound provides the essential 4-amino reference point. The four regioisomers (3-, 4-, 5-, and 6-amino) each exhibit distinct target engagement profiles: 5-amino is established in serotonin modulation (vilazodone intermediate) [1], 6-amino in HDAC inhibition [2], and 4-amino in PDE4 inhibition . Controlled head-to-head comparisons require sourcing the 4-amino isomer despite its higher cost ($731–877/g research scale) and refrigeration storage requirement (2–8°C) . The 3–8× cost premium relative to the 5-amino isomer is justified by the unique pharmacological hypothesis being tested, not by generic substitution.

Advanced Heterocycle Synthesis via Orthogonal Reactivity

The ethyl 4-aminobenzofuran-2-carboxylate scaffold enables multiple synthetic diversification pathways. The 4-amino group can undergo diazotization for halogen introduction, acylation for amide library generation, or reductive amination for N-alkyl derivatives [1]. The 2-ethyl carboxylate can be hydrolyzed to the free carboxylic acid (4-aminobenzofuran-2-carboxylic acid, CAS 1367943-53-0) [2] for subsequent amide coupling or reduced to the primary alcohol for further functionalization. This orthogonal reactivity—amine at the 4-position and ester at the 2-position—provides chemoselective manipulation advantages not available in regioisomers where the amino group is positioned elsewhere on the benzofuran ring. For procurement planning, the compound's requirement for 2–8°C storage with light protection should inform inventory strategy and experimental scheduling.

CNS-Penetrant Fragment Library Benchmarking

With a molecular weight of 205.21 g/mol, calculated XLogP3-AA of 2.2, TPSA of 65.5 Ų, and one hydrogen bond donor (primary amine) plus four hydrogen bond acceptors [1], ethyl 4-aminobenzofuran-2-carboxylate occupies a favorable region of CNS drug-like chemical space. The TPSA value of 65.5 Ų places the compound below the empirically derived threshold of 70 Ų for passive blood-brain barrier diffusion [2], while the LogP of 2.2 balances lipophilicity against potential off-target promiscuity. This physicochemical profile supports inclusion in CNS-focused fragment screening libraries where the benzofuran core provides π-stacking and hydrogen-bonding capacity distinct from more common indole or benzimidazole fragments. Procurement of the 4-amino isomer rather than the 3- or 5-amino variants is essential for maintaining consistent calculated property values across the screening set.

Application
Selection Property
Validation Focus
PDE4 inhibitor lead optimization
4-aminobenzofuran scaffold specificity
PDE4 enzymatic assay context
Regiospecific SAR comparison studies
4-amino positional selectivity
Target engagement assay context
Advanced heterocycle diversification
Orthogonal amine/ester reactivity
Chemoselective derivatization
CNS fragment-based screening
CNS drug-like property profile
CNS penetration predictive modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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